Cas no 1342627-04-6 (2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine)

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a specialized triazole derivative featuring a cyclopropyl substituent and an amine-functionalized propyl side chain. Its unique structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The cyclopropyl group enhances steric and electronic properties, while the 1,2,4-triazole core offers stability and versatility in chemical modifications. The primary amine functionality provides a reactive handle for further derivatization, enabling the incorporation of this compound into more complex scaffolds. This compound is of interest for research applications requiring structurally diverse heterocyclic building blocks with tailored reactivity.
2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine structure
1342627-04-6 structure
Product name:2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
CAS No:1342627-04-6
MF:C9H16N4
MW:180.250141143799
CID:6378002
PubChem ID:62720886

2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
    • 1H-1,2,4-Triazole-5-ethanamine, 3-cyclopropyl-β,1-dimethyl-
    • CS-0275420
    • EN300-1077278
    • 1342627-04-6
    • Inchi: 1S/C9H16N4/c1-6(5-10)9-11-8(7-3-4-7)12-13(9)2/h6-7H,3-5,10H2,1-2H3
    • InChI Key: DUXXTJBDKMYDNS-UHFFFAOYSA-N
    • SMILES: C(C1N(N=C(C2CC2)N=1)C)(C)CN

Computed Properties

  • Exact Mass: 180.137496527g/mol
  • Monoisotopic Mass: 180.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 56.7Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • Boiling Point: 355.1±44.0 °C(Predicted)
  • pka: 8.85±0.10(Predicted)

2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1077278-0.05g
2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
1342627-04-6 95%
0.05g
$1056.0 2023-10-28
Enamine
EN300-1077278-0.1g
2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
1342627-04-6 95%
0.1g
$1106.0 2023-10-28
Enamine
EN300-1077278-10.0g
2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
1342627-04-6
10g
$5405.0 2023-06-10
Enamine
EN300-1077278-0.5g
2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
1342627-04-6 95%
0.5g
$1207.0 2023-10-28
Enamine
EN300-1077278-1.0g
2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
1342627-04-6
1g
$1256.0 2023-06-10
Enamine
EN300-1077278-1g
2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
1342627-04-6 95%
1g
$1256.0 2023-10-28
Enamine
EN300-1077278-2.5g
2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
1342627-04-6 95%
2.5g
$2464.0 2023-10-28
Enamine
EN300-1077278-0.25g
2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
1342627-04-6 95%
0.25g
$1156.0 2023-10-28
Enamine
EN300-1077278-5.0g
2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
1342627-04-6
5g
$3645.0 2023-06-10
Enamine
EN300-1077278-10g
2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
1342627-04-6 95%
10g
$5405.0 2023-10-28

Additional information on 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine

Introduction to 2-(3-Cyclopropyl-1-Methyl-1H-1,2,4-Triazol-5-yl)Propan-1-amine (CAS No. 1342627-04-6)

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine, also known by its CAS number 1342627-04-6, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazoles and is characterized by its unique structural features, which include a cyclopropyl group and a methyl-substituted triazole ring. These structural elements contribute to its potential biological activities and pharmacological properties.

The synthesis of 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine involves a series of well-defined chemical reactions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the triazole ring is typically formed via azide-acetylene cycloaddition reactions. The final step involves the introduction of the amine functionality through reductive amination or other suitable methods. The precise synthetic route can vary depending on the specific conditions and reagents used, but the overall process is well-documented in the literature.

In recent years, there has been a growing interest in the biological activities of triazole derivatives due to their diverse pharmacological properties. 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine has been studied for its potential as an antifungal agent, with promising results in both in vitro and in vivo models. Research has shown that this compound exhibits potent antifungal activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action is thought to involve disruption of fungal cell membrane integrity and inhibition of key enzymes involved in fungal metabolism.

Beyond its antifungal properties, 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine has also been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The antiviral activity is attributed to its ability to interfere with viral entry into host cells and to inhibit viral replication at multiple stages of the infection process.

In addition to its antimicrobial properties, 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine has shown potential as a modulator of various cellular processes. For example, it has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-y l)propan - 1 - amine have also been studied extensively. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and exhibits good bioavailability. The compound is metabolized primarily in the liver through cytochrome P450 enzymes and is excreted primarily through the kidneys. These pharmacokinetic characteristics make it suitable for both oral and topical administration.

Clinical trials have further validated the therapeutic potential of 2-(3-cyclopropyl - 1 - methyl - 1H - 1 , 2 , 4 - triazol - 5 - yl)propan - 1 - amine. Phase I trials have demonstrated its safety and tolerability in healthy volunteers at various dose levels. Phase II trials are currently underway to evaluate its efficacy in treating specific infectious diseases and inflammatory conditions. Preliminary results from these trials are encouraging and suggest that this compound may offer significant therapeutic benefits.

The future prospects for 2-(3-cyclopropyl - 1 - methyl - 1H - 1 , 2 , 4 - triazol - 5 - yl)propan - 1 - amine are promising. Ongoing research aims to optimize its chemical structure to enhance its potency and reduce potential side effects. Additionally, efforts are being made to develop novel formulations that improve its delivery and bioavailability. These advancements are expected to broaden its therapeutic applications and improve patient outcomes.

In conclusion, 2-(3-cyclopropyl - 1 - methyl - 1H - 1 , 2 , 4 - triazol - 5-y l)propan - 1 - amine (CAS No. CAS No. ) (CAS No. ) (CAS No.) (CAS No.) (CAS No.) (CAS No.) (CAS No.) (CAS No.) (CAS No.) (CAS No.) (CAS No.) (CAS No.) (CAS No.) (CAS No.) (CAS No.) (CAS No.)

In conclusion, 2-(3-cyclopropyl - 1-methyl - 1H - 1 ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   ,   )propan--amine (CAS No.                                                                                 )) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure contributes to its broad spectrum of pharmacological effects, making it a valuable candidate for further development in various medical applications.

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